molecular formula C17H18N2O3 B15063019 Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate

Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate

Cat. No.: B15063019
M. Wt: 298.34 g/mol
InChI Key: IFJMRTVUCVZNPH-UHFFFAOYSA-N
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Description

Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spirocyclic structure is then formed through a series of cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity .

Mechanism of Action

The mechanism of action of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

ethyl 1-oxospiro[2,3-dihydropyrazino[1,2-a]indole-4,1'-cyclobutane]-7-carboxylate

InChI

InChI=1S/C17H18N2O3/c1-2-22-16(21)12-5-4-11-8-14-15(20)18-10-17(6-3-7-17)19(14)13(11)9-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,20)

InChI Key

IFJMRTVUCVZNPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C3N2C4(CCC4)CNC3=O

Origin of Product

United States

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